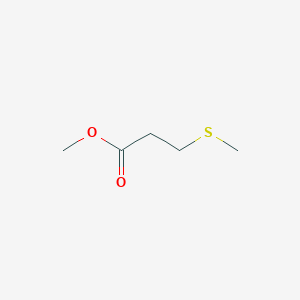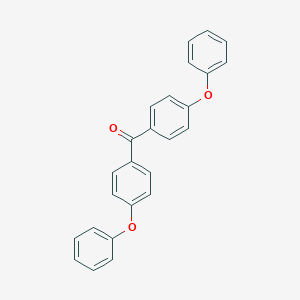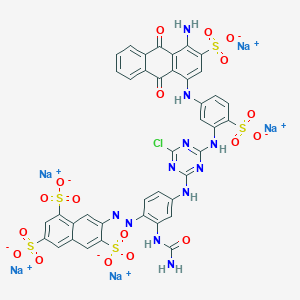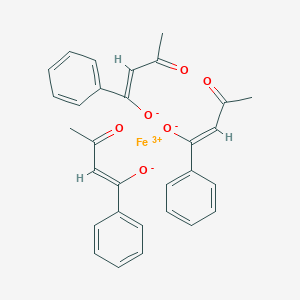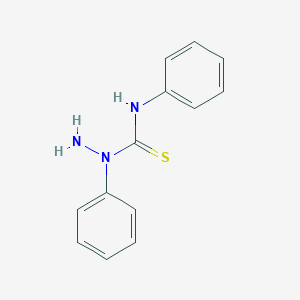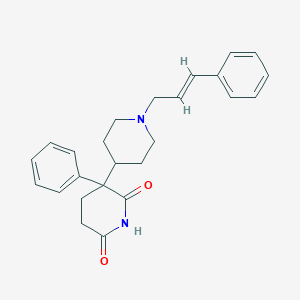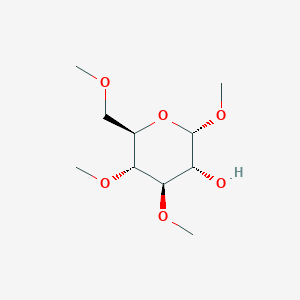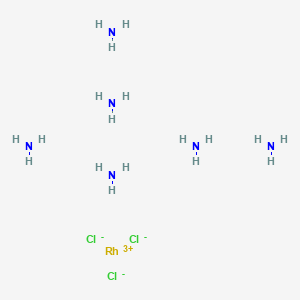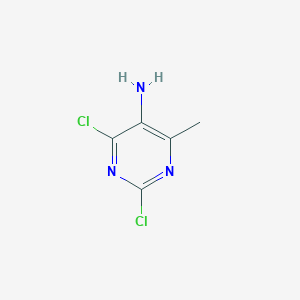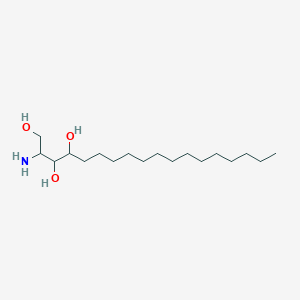![molecular formula C17H36N6O4 B077068 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-00-7](/img/structure/B77068.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as L-ornithine-L-aspartate (LOLA), is a dipeptide consisting of two amino acids, L-ornithine and L-aspartic acid. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. LOLA has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of LOLA is not fully understood. However, it is believed that LOLA works by increasing the activity of the urea cycle, which is responsible for the detoxification of ammonia in the liver. LOLA also increases the production of glutamine, an important amino acid that plays a role in the regulation of ammonia levels in the blood.
Effets Biochimiques Et Physiologiques
LOLA has been found to have various biochemical and physiological effects. It has been shown to increase the activity of the urea cycle, increase the production of glutamine, and reduce ammonia levels in the blood. LOLA has also been found to improve liver function and cognitive function in patients with hepatic encephalopathy.
Avantages Et Limitations Des Expériences En Laboratoire
LOLA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also water-soluble, making it easy to dissolve in aqueous solutions. However, LOLA has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels. Additionally, LOLA can be difficult to work with in some experiments due to its tendency to form aggregates.
Orientations Futures
There are several future directions for research on LOLA. One area of interest is the potential therapeutic effects of LOLA on other diseases such as Parkinson's disease and Alzheimer's disease. LOLA has been found to have neuroprotective effects, and studies are currently underway to investigate its potential as a treatment for these diseases. Another area of interest is the development of new formulations of LOLA that can improve its bioavailability and increase its half-life in the body. Additionally, more research is needed to fully understand the mechanism of action of LOLA and its effects on various physiological processes.
Méthodes De Synthèse
LOLA can be synthesized by reacting L-ornithine and L-aspartic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a dipeptide bond between the two amino acids, forming LOLA.
Applications De Recherche Scientifique
LOLA has been extensively studied for its potential therapeutic effects on liver diseases such as cirrhosis and hepatic encephalopathy. Studies have shown that LOLA can improve liver function, reduce ammonia levels in the blood, and improve cognitive function in patients with hepatic encephalopathy.
Propriétés
Numéro CAS |
12270-00-7 |
|---|---|
Nom du produit |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
Formule moléculaire |
C17H36N6O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
Clé InChI |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
Séquence |
KXK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



